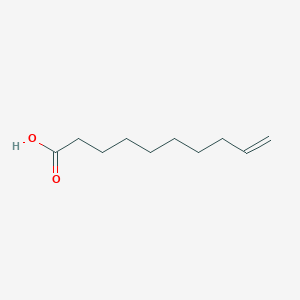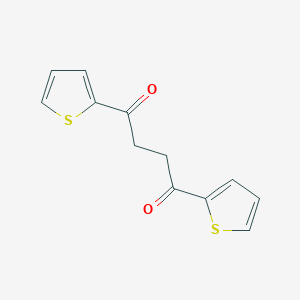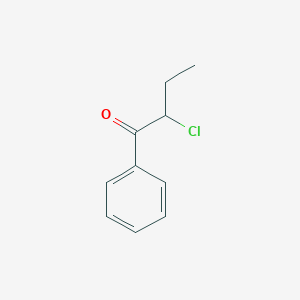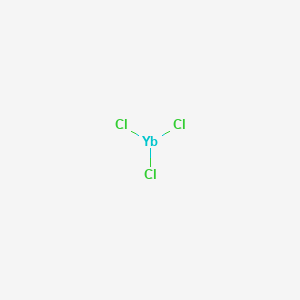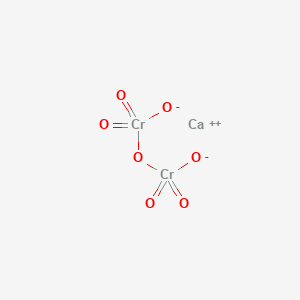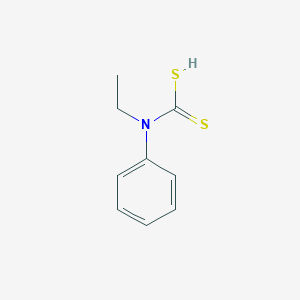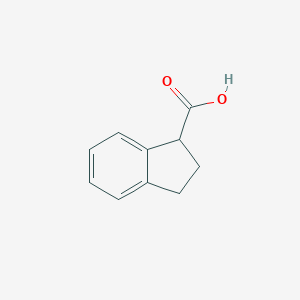![molecular formula C9H10N2O7 B081255 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione CAS No. 14042-38-7](/img/structure/B81255.png)
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione, also known as DAPY, is a pyrimidine derivative that has shown potential as an antiviral agent. It has been extensively studied for its ability to inhibit the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).
Mecanismo De Acción
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione inhibits the reverse transcriptase enzyme of HIV by binding to the active site of the enzyme. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for the virus to replicate. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has a unique binding mode that allows it to interact with both the polymerase and RNase H domains of the enzyme.
Efectos Bioquímicos Y Fisiológicos
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has been shown to have low toxicity and high selectivity for the reverse transcriptase enzyme of HIV. It has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione in lab experiments include its high potency against HIV, low toxicity, and good pharmacokinetic properties. However, the limitations include the difficulty in synthesizing 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione and the lack of information on its activity against other viruses.
Direcciones Futuras
For the research on 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione include the development of more efficient synthesis methods, the evaluation of its activity against other viruses, and the optimization of its pharmacokinetic properties. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione may also have potential as a therapeutic agent for other diseases such as cancer and neurological disorders. Further research is needed to fully understand the potential of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione in these areas.
Conclusion:
In conclusion, 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione is a pyrimidine derivative that has shown potential as an antiviral agent against HIV. It inhibits the reverse transcriptase enzyme of the virus and has low toxicity and good pharmacokinetic properties. Although there are limitations to its use in lab experiments, 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has promising potential for further development as a therapeutic agent for HIV and other diseases.
Métodos De Síntesis
The synthesis of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione involves the reaction between 2,4-dioxopyrimidine and 2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexane-4-methanol. The reaction is catalyzed by a strong acid such as sulfuric acid or trifluoroacetic acid. The yield of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has been extensively studied for its antiviral activity against HIV. It has been shown to inhibit the reverse transcriptase enzyme of HIV, which is essential for the replication of the virus. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has also been studied for its activity against other viruses such as hepatitis B virus and herpes simplex virus.
Propiedades
Número CAS |
14042-38-7 |
|---|---|
Nombre del producto |
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione |
Fórmula molecular |
C9H10N2O7 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6-7(16-6)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,10,13,14) |
Clave InChI |
UKUNPMSUMJHIKI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2C3C(O3)[C@H](O2)CO |
SMILES |
C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO |
Otros números CAS |
14042-38-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



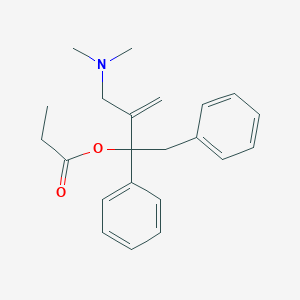
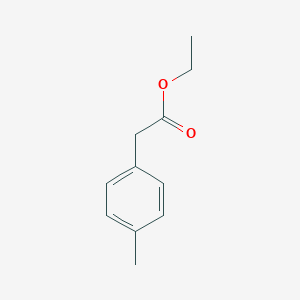
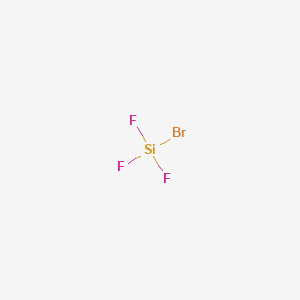

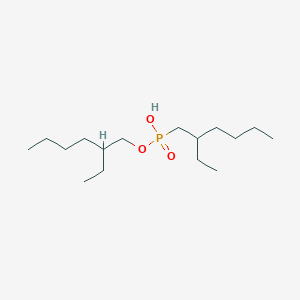
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
